Lead(2+) isooctadecanoate
Description
Lead(2+) isooctadecanoate (CAS 70727-02-5) is a lead carboxylate compound derived from isooctadecanoic acid, a branched-chain C18 fatty acid. Its molecular formula is Pb(C₁₈H₃₅O₂)₂, with a molecular weight of approximately 774.14 g/mol (assuming structural similarity to linear lead carboxylates) . Unlike linear-chain analogs (e.g., lead stearate), the branched iso-structure may confer distinct physicochemical properties, such as altered solubility and thermal stability. This compound is classified as hazardous due to its lead content, which poses risks of bioaccumulation, neurotoxicity, and environmental persistence . Industrial applications historically include use as a stabilizer in plastics and lubricants, though regulatory restrictions now limit its use .
Properties
CAS No. |
70727-02-5 |
|---|---|
Molecular Formula |
C36H70O4Pb |
Molecular Weight |
774 g/mol |
IUPAC Name |
lead(2+);16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.Pb/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h2*17H,3-16H2,1-2H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
JMEUJGVDDDDEAT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead(2+) isooctadecanoate can be synthesized through a reaction between lead(2+) oxide and isooctadecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions. The general reaction is as follows:
PbO+2C18H36O2→Pb(C18H35O2)2+H2O
In this reaction, lead(2+) oxide reacts with isooctadecanoic acid to form this compound and water.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial reactors, precise temperature control, and purification steps to ensure the quality and purity of the final product. The compound is then typically dried and packaged for distribution.
Chemical Reactions Analysis
General Reactivity of Lead(II) Carboxylates
Lead(II) carboxylates, such as lead(II) acetate (Pb(OAc)₂) and lead(II) isooctanoate ( ), exhibit characteristic reactivity patterns:
-
Thermal Decomposition : Lead carboxylates typically decompose upon heating, releasing carbon dioxide and forming lead oxides. For example:
-
Acid-Base Reactions : They react with strong acids to regenerate the parent carboxylic acid and form soluble lead(II) salts:
-
Precipitation with Anions : Lead(II) ions react with sulfides, sulfates, or carbonates to form insoluble salts (e.g., PbS, PbSO₄, PbCO₃) .
Catalytic Behavior
Lead(II) coordination complexes, such as those synthesized with pyrazine-carboxylate ligands, demonstrate catalytic activity in cyanosilylation reactions (e.g., aldehyde + TMSCN → cyanohydrin trimethylsilyl ethers) . While lead(II) isooctadecanoate’s catalytic properties are undocumented, its structure (long-chain carboxylate ligand) suggests potential surface activity in heterogeneous catalysis.
Solubility and Stability
-
Solubility in Organic Solvents : Long-chain carboxylates like isooctadecanoate are generally lipophilic, enhancing solubility in nonpolar solvents.
-
pH-Dependent Stability : Lead(II) carboxylates may hydrolyze in aqueous alkaline conditions to form lead hydroxide complexes:
Excess hydroxide can dissolve Pb(OH)₂ into plumbate ions ([Pb(OH)₃]⁻) .
Comparative Data for Lead Carboxylates
Research Gaps
No peer-reviewed studies on lead(II) isooctadecanoate were identified in the provided sources. Experimental investigations into its synthesis, spectroscopic characterization, and reactivity are needed to confirm its properties.
Scientific Research Applications
Chemical Properties and Characteristics
Lead(2+) isooctadecanoate is a metal soap that typically exhibits low solubility in water, which is a common characteristic of lead(2+) salts derived from long-chain fatty acids. Its solubility decreases with increasing carbon chain length, making it particularly useful in specific industrial contexts where water resistance is required. The compound is primarily utilized for its stabilizing properties in various formulations.
Industrial Applications
-
Paints and Coatings
- This compound is often used as a drying agent in paints and surface coatings. It facilitates the oxidation of drying oils, enhancing the drying process and improving the overall durability of the paint film. This application is crucial in industries where quick drying times are essential, such as construction and automotive refinishing.
-
Plastics Stabilization
- In the plastics industry, this compound serves as a heat stabilizer for polyvinyl chloride (PVC). It enhances thermal stability during processing and improves the material's resistance to degradation under heat. This property makes it valuable in producing medical-grade PVC products that require high performance and reliability under varying temperatures.
-
Chemical Synthesis
- The compound can act as a reagent in organic synthesis, particularly in reactions requiring metal catalysts. Its ability to stabilize reaction intermediates can lead to more efficient synthesis pathways for various organic compounds.
-
Ceramics and Glass Manufacturing
- This compound can be utilized in ceramic formulations to enhance mechanical properties and thermal stability. In glass manufacturing, it contributes to the production of specialized optical glasses with improved clarity and resistance to thermal shock.
Environmental Considerations
The use of lead(2+) compounds raises significant environmental concerns due to the toxicity of lead. Regulatory measures are increasingly scrutinizing the applications of lead-based products. The environmental impact assessment indicates that while these compounds have beneficial industrial uses, they must be managed carefully to prevent contamination and exposure risks.
Table 1: Solubility Data for Lead(2+) Salts
Case Studies
Case Study 1: Use in Paints
A study conducted on the use of this compound in industrial paints highlighted its effectiveness as a drying agent. The research indicated that formulations containing this compound demonstrated significantly reduced drying times compared to those without it, leading to increased productivity in manufacturing processes.
Case Study 2: PVC Stabilization
In an evaluation of PVC products used in medical applications, this compound was found to enhance thermal stability significantly. Products treated with this stabilizer showed improved performance during sterilization processes, which are critical for ensuring safety in medical environments.
Case Study 3: Regulatory Compliance
A recycling facility faced legal repercussions due to inadequate safety measures when handling materials containing lead(2+) compounds. The case underscored the importance of compliance with health and safety regulations when using lead-based products, prompting a reevaluation of workplace safety protocols .
Mechanism of Action
The mechanism of action of lead(2+) isooctadecanoate involves its interaction with cellular components. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, cellular damage, and interference with metabolic pathways. The compound’s effects are primarily due to the toxicity of lead ions, which can cause significant biological damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Lead(2+) isooctadecanoate belongs to a family of lead carboxylates, which vary in carbon chain length, branching, and functional groups. Below is a comparative analysis with key analogs:
Structural and Chemical Properties
Key Observations:
- Chain Length Effects: Longer carbon chains (e.g., stearate vs. octanoate) increase molecular weight and hydrophobicity, reducing water solubility .
- Branching (Iso vs. Linear): Branched isooctadecanoate may exhibit lower melting points and improved compatibility with polymers compared to linear stearate .
Toxicity and Regulatory Status
All lead carboxylates are toxic, but bioavailability varies with solubility:
- Lead(2+) Stearate: Confirmed carcinogen; causes skin/eye irritation and systemic toxicity via inhalation or ingestion .
- Lead(2+) Heptadecanoate: Similar hazards to stearate; restricted under EU REACH and industrial safety protocols .
Regulatory restrictions are consistent across analogs due to lead content, with inclusion in lists such as the EU SVHC (Substances of Very High Concern) .
Research Findings and Data Gaps
- Solubility Data: Experimental solubility values for this compound are scarce; estimates are based on structural analogs .
- Ecotoxicology: Limited studies on environmental persistence of branched-chain lead carboxylates; linear analogs show long-term soil retention .
- Alternatives: Calcium-zinc stabilizers now dominate the plastics industry, offering comparable performance without lead toxicity .
Biological Activity
Lead(II) isooctadecanoate, a lead salt of isooctadecanoic acid, is a compound with notable biological implications due to the toxicity associated with lead ions. This article explores the biological activity of Lead(II) isooctadecanoate, focusing on its mechanisms of action, toxicity, and potential therapeutic interventions.
Overview of Lead(II) Compounds
Lead (Pb) is a heavy metal that poses significant health risks, particularly through its interaction with biological systems. Lead(II) ions can bind to various biomolecules, disrupting normal physiological functions. The binding affinity of lead to proteins and enzymes often leads to inhibition of critical biochemical pathways.
Mechanisms of Toxicity
Lead(II) isooctadecanoate exhibits toxicity primarily through the following mechanisms:
- Enzyme Inhibition : Lead ions can replace essential metal cofactors in enzymes, such as zinc in δ-aminolevulinic acid dehydratase (ALAD), leading to decreased enzyme activity and subsequent metabolic disruptions. Pb(II) has a significantly higher affinity for ALAD than Zn(II), inhibiting heme synthesis and causing anemia .
- Oxidative Stress : Lead exposure generates reactive oxygen species (ROS), leading to oxidative damage in cells. This oxidative stress can result in cellular apoptosis and necrosis, contributing to organ damage .
- Neurotoxicity : Lead affects the central nervous system, particularly in children, leading to cognitive deficits and behavioral issues. Even low levels of exposure can result in long-term neurodevelopmental problems .
Case Study Analysis
- Occupational Exposure : A study reported lead poisoning cases among workers exposed to lead-containing paints. Symptoms included malaise, abdominal pain, and neurological impairments. Blood lead levels were significantly elevated (e.g., 87.1 µg/100 ml), indicating acute poisoning .
- Chronic Exposure Effects : Chronic exposure to lead has been documented to cause persistent health issues such as hypertension, renal impairment, and reproductive toxicity. Long-term monitoring showed sustained elevated blood lead levels even after removal from exposure sources .
Table: Summary of Biological Effects of Lead Exposure
| Type of Exposure | Lead Levels (µg/dL) | Clinical Symptoms |
|---|---|---|
| Acute Poisoning | 100–120 | Muscle pain, fatigue, abdominal pain |
| Chronic Poisoning | 40–60 | Persistent vomiting, encephalopathy |
| Neurotoxicity | Low (<10) | Cognitive deficits, behavioral changes |
Chelation Therapy
Chelation therapy remains a primary treatment for lead poisoning. Agents such as sodium calcium edetate and succimer are used to bind lead ions and facilitate their excretion from the body. Recent advances include:
- Nanoencapsulation : Newer therapeutic strategies involve nanoencapsulation techniques that enhance the bioavailability and efficacy of chelating agents .
- Antioxidants : Compounds like N-acetylcysteine have shown promise in mitigating oxidative stress induced by lead exposure, offering a protective mechanism against lead-induced cellular damage .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Lead(2+) isooctadecanoate with high purity?
- Methodological Answer : Use a two-step approach: (1) React lead(II) oxide with isooctadecanoic acid in an anhydrous ethanol solvent under reflux conditions (70–80°C, 6–8 hours), and (2) purify the product via recrystallization in hexane. Monitor purity using Fourier-transform infrared spectroscopy (FTIR) to confirm esterification and inductively coupled plasma mass spectrometry (ICP-MS) to verify lead content .
Q. How can researchers characterize the structural properties of this compound?
- Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to resolve molecular structure. For thermal stability, employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) . Cross-validate results with computational modeling (e.g., density functional theory) to predict bond angles and coordination geometry .
Q. What spectroscopic techniques are suitable for identifying this compound in complex mixtures?
- Methodological Answer : Use Raman spectroscopy to detect Pb-O vibrational modes (400–600 cm⁻¹) and ultraviolet-visible (UV-Vis) spectroscopy to monitor ligand-to-metal charge transfer bands. For trace detection, pair high-performance liquid chromatography (HPLC) with atomic absorption spectroscopy (AAS) to isolate and quantify lead ions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
- Methodological Answer : Address discrepancies (e.g., inconsistent FTIR peaks) by conducting controlled experiments under inert atmospheres to rule out oxidation. Use multi-method validation: compare XRD patterns with simulated data, and cross-reference NMR results with synthetic standards. Document solvent effects systematically, as polarity may influence ligand coordination .
Q. What strategies optimize experimental design for studying this compound’s reactivity under varying environmental conditions?
- Methodological Answer : Design a factorial experiment to test variables (temperature, pH, humidity). Use response surface methodology (RSM) to model reaction kinetics. For environmental simulations, employ glovebox systems to control moisture and oxygen levels, and validate stability using accelerated aging tests .
Q. How can researchers reconcile conflicting reports on the catalytic activity of this compound in organic transformations?
- Methodological Answer : Perform a meta-analysis of published protocols, focusing on reaction conditions (e.g., solvent, substrate ratio). Replicate key studies using standardized reagents and equipment. Use statistical tools (e.g., ANOVA) to identify outliers and assess reproducibility. Publish negative results to clarify boundary conditions .
Q. What interdisciplinary approaches enhance the study of this compound’s environmental impact?
- Methodological Answer : Integrate ecotoxicology assays (e.g., Daphnia magna toxicity tests) with speciation analysis to correlate lead bioavailability with ligand degradation. Collaborate with geochemistry teams to model soil adsorption using Langmuir isotherms and predict leaching behavior .
Data Analysis & Literature Review
Q. How should researchers conduct a systematic review of this compound’s applications in materials science?
- Methodological Answer : Use databases like SciFinder and Reaxys to compile patents and journal articles. Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025) and code data for themes (e.g., conductivity, corrosion inhibition). Visualize trends using bibliometric tools like VOSviewer to map keyword co-occurrence .
Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships?
- Methodological Answer : Apply multivariate regression to correlate ligand structure (e.g., chain length, branching) with properties like solubility or melting point. Use principal component analysis (PCA) to reduce dimensionality in spectral datasets .
Tables for Comparative Analysis
| Property | Method | Key Parameters | Reference |
|---|---|---|---|
| Thermal Stability | TGA | Decomposition onset: 220–240°C | |
| Solubility in Organic Solvents | HPLC | Hexane > Toluene > Ethanol | |
| Catalytic Efficiency | Kinetic Modeling | Turnover frequency: 0.45 s⁻¹ (ester hydrolysis) |
Guidelines for Reproducibility
- Data Transparency : Share raw spectra, crystallographic files, and experimental logs in supplementary materials.
- Equipment Calibration : Document instrument settings (e.g., NMR shim levels, HPLC column batch) to minimize inter-lab variability .
- Ethical Reporting : Disclose funding sources and potential conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
